Beta-Collatolic acid

Description

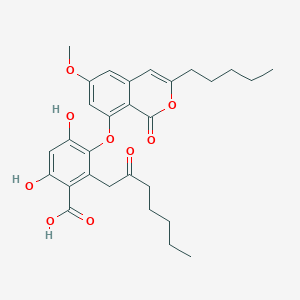

Structure

3D Structure

Properties

Molecular Formula |

C29H34O9 |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

4,6-dihydroxy-3-(6-methoxy-1-oxo-3-pentylisochromen-8-yl)oxy-2-(2-oxoheptyl)benzoic acid |

InChI |

InChI=1S/C29H34O9/c1-4-6-8-10-18(30)14-21-26(28(33)34)22(31)16-23(32)27(21)38-24-15-20(36-3)13-17-12-19(11-9-7-5-2)37-29(35)25(17)24/h12-13,15-16,31-32H,4-11,14H2,1-3H3,(H,33,34) |

InChI Key |

NDOGMEJTCDSZAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC3=C(C=C(C(=C3CC(=O)CCCCC)C(=O)O)O)O)OC |

Origin of Product |

United States |

Biosynthetic Pathways and Biogenesis of Beta Collatolic Acid

Elucidation of Precursor Molecules for Beta-Collatolic Acid Biosynthesis

The foundational precursor molecules for the biosynthesis of depsidones, including beta-collatolic acid, are acetyl-Coenzyme A and malonyl-Coenzyme A. thieme-connect.commdpi.com These simple two-carbon units are repeatedly condensed to form polyketide chains. In the case of depsidones, these polyketide chains fold and undergo cyclization and aromatization to form phenolic rings. thieme-connect.com Depsides, which are formed by the esterification of two or more phenolic units, are considered precursors to depsidones. thieme-connect.com The conversion of depsides to depsidones involves an oxidative cyclization step that creates an ether linkage between the phenolic rings. thieme-connect.com

Enzymatic Mechanisms in Beta-Collatolic Acid Formation

The formation of beta-collatolic acid is catalyzed by a suite of enzymes, with polyketide synthases (PKSs) playing a central role.

Identification and Characterization of Key Biosynthetic Enzymes

Non-reducing polyketide synthases (NR-PKSs) are the primary enzymes responsible for synthesizing the phenolic precursor units of lichen depsides and depsidones. mdpi.comnih.govbiorxiv.org These large, multi-domain enzymes catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units without fully reducing the resulting polyketide chain. The specific NR-PKS involved in beta-collatolic acid biosynthesis would be responsible for assembling the carbon skeletons of the two aromatic rings that are subsequently joined. Following the formation of a depside intermediate, cytochrome P450 enzymes are crucial for catalyzing the oxidative cyclization step that converts the depside into the depsidone (B1213741) structure of beta-collatolic acid. mdpi.comnih.govbiorxiv.org While the general classes of enzymes are known, the specific PKS and cytochrome P450 enzymes directly responsible for beta-collatolic acid have been a subject of ongoing research, often inferred through comparative genomics and transcriptomics studies of lichen species known to produce this compound. mdpi.comnih.gov

Genetic Basis and Gene Cluster Analysis of Beta-Collatolic Acid Production

The genes encoding the enzymes involved in the biosynthesis of lichen secondary metabolites, including depsidones like beta-collatolic acid, are typically organized into biosynthetic gene clusters (BGCs) within the genome of the mycobiont (fungal partner) of the lichen. mdpi.comnih.govbiorxiv.org These clusters often contain genes for the core biosynthetic enzymes (e.g., NR-PKS, cytochrome P450), as well as tailoring enzymes (e.g., methyltransferases, reductases) and transporter proteins. mdpi.combiorxiv.org Identifying the specific gene cluster responsible for beta-collatolic acid production often involves genome sequencing of producer organisms and using bioinformatics tools to predict potential BGCs. tci-thaijo.org Comparative genomic studies between lichen chemotypes that produce different depsidones have been instrumental in pinpointing candidate gene clusters. mdpi.comnih.gov

Regiospecificity and Stereoselectivity in Beta-Collatolic Acid Biogenesis

The precise assembly of beta-collatolic acid involves specific regiospecific and stereoselective enzymatic reactions. The regiospecificity is evident in the directed condensation of polyketide units and the specific phenolic coupling that forms the depside linkage, followed by the regioselective oxidative cyclization mediated by the cytochrome P450 to form the characteristic depsidone ring system. The stereochemistry of beta-collatolic acid, particularly concerning any chiral centers, would be determined by the stereoselectivity of the enzymes involved in reduction or cyclization steps during the biosynthetic pathway. While detailed studies specifically on the stereoselectivity of beta-collatolic acid biogenesis are limited in the provided search results, the general principles of polyketide biosynthesis in fungi involve controlled enzymatic reactions that dictate the final structure and stereochemistry of the product.

Regulation of Beta-Collatolic Acid Biosynthesis in Producer Organisms

The production of secondary metabolites in lichens, including beta-collatolic acid, is a complex process influenced by both genetic and environmental factors. mnhn.frsci-hub.se Regulation can occur at multiple levels, including transcriptional control of the genes within the biosynthetic gene cluster. mdpi.comnih.gov Environmental conditions such as light levels, temperature, and nutrient availability have been shown to affect the production of lichen substances. sci-hub.seresearchgate.net Furthermore, the symbiotic relationship between the mycobiont and photobiont is known to influence secondary metabolite production; mycobionts in symbiosis typically produce a wider array of metabolites compared to when cultured axenically. thieme-connect.com This suggests a level of regulation mediated by the interaction between the partners. Studies on related fungal systems have identified regulatory genes, such as veA and laeA, that govern the expression of biosynthetic gene clusters, and similar mechanisms may be at play in lichenized fungi producing beta-collatolic acid. sci-hub.se

Comparative Biosynthesis of Beta-Collatolic Acid and Related Lichen Acids

Beta-collatolic acid belongs to the orcinol-type depsidones. uni-graz.at Its biosynthesis shares common initial steps with other depsides and depsidones, originating from the acetate-malonate pathway and involving NR-PKSs. thieme-connect.commdpi.combiorxiv.org The key differences in the biosynthesis of various depsidones and related lichen acids arise from variations in the specific PKS assembly lines, the tailoring enzymes that modify the polyketide intermediates, and the type of cyclization and cleavage reactions that occur. For example, the biosynthesis of depsides involves ester bond formation between two phenolic units, while depsidones require an additional oxidative cyclization to form an ether bond. thieme-connect.commdpi.combiorxiv.org The structural diversity among depsidones, such as variations in alkyl chain lengths, hydroxylation patterns, and methylation, are a result of the action of specific enzymes acting on the core polyketide or depside structures. thieme-connect.com Comparative genomic studies of lichens producing different but structurally related compounds, like the comparison of Pseudevernia furfuracea chemotypes producing olivetoric acid (a depside) and physodic acid (a depsidone), provide insights into the genetic basis for these biosynthetic variations. mdpi.comnih.govbiorxiv.org Beta-collatolic acid is structurally related to alpha-collatolic acid and beta-alectoronic acid, and their biosynthetic pathways likely share many common enzymatic steps and genetic elements, with subtle differences accounting for the structural variations. researchgate.netanbg.gov.auuchile.cl

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Beta-Collatolic acid | 528175 |

| Acetyl-Coenzyme A | 444493 |

| Malonyl-Coenzyme A | 69119 |

| Orsellinic acid | 10243 |

| Olivetoric acid | 16248612 |

| Physodic acid | 16248613 |

| Alpha-Collatolic acid | 522521 |

| Beta-Alectoronic acid | 10777853 |

| Atranorin | 164808 |

| Usnic acid | 5311175 |

| Lecanoric acid | 16248611 |

| Stictic acid | 10777854 |

| Salazinic acid | 10227 |

| Protocetraric acid | 16248614 |

| Gyrophoric acid | 16248615 |

| Diffractaic acid | 16248616 |

| Imbricaric acid | 16248617 |

| Perlatolic acid | 16248618 |

| Anziaic acid | 16248619 |

| Microphyllinic acid | 16248620 |

Data Tables

While specific quantitative data on enzyme kinetics or precursor incorporation rates for beta-collatolic acid biosynthesis were not extensively detailed in the search results, the following table summarizes key components and enzymatic steps based on the general knowledge of depsidone biosynthesis in lichens.

| Biosynthetic Stage | Key Precursors/Intermediates | Core Enzymes Involved | Outcome |

| Initiation & Chain Elongation | Acetyl-CoA, Malonyl-CoA | NR-PKS | Linear polyketide chains |

| Cyclization & Aromatization | Polyketide intermediates | NR-PKS (domains) | Phenolic rings (e.g., orsellinic acid derivatives) |

| Depside Formation | Phenolic units | NR-PKS (domains) | Depside intermediate |

| Depsidone Formation | Depside intermediate | Cytochrome P450 | Depsidone (e.g., Beta-Collatolic acid) |

| Tailoring Modifications | Depsidone | Various tailoring enzymes (e.g., methyltransferases) | Mature Beta-Collatolic acid with specific substituents |

Biological Activities and Molecular Mechanisms of Beta Collatolic Acid

In Vitro Cellular Activity Profiling of Beta-Collatolic Acid

In vitro studies have been crucial in characterizing the cellular effects of beta-collatolic acid, providing insights into its potential mechanisms of action.

Antiproliferative and Cytotoxic Effects on Diverse Cell Lines

Beta-collatolic acid has demonstrated antiproliferative and cytotoxic effects on various cancer cell lines. Studies have shown that beta-collatolic acid exhibits cytotoxic effects against the HeLa cell line with an IC50 value of 22.2 ± 2.4 μM. researchgate.net Lichen-derived compounds, including depsidones, have been reported to show cytotoxic activity against diverse cancer cell lines such as melanoma, breast, and colon cancer cells. thieme-connect.comthieme-connect.com These compounds can reduce tumor cell growth by acting as selective inhibitors of certain kinases, such as Plk1, which is often overexpressed in human tumors. thieme-connect.com Additionally, these metabolites may induce cytotoxic effects through the induction of oxidative stress, leading to the overproduction of reactive oxygen species (ROS) that disrupt cellular homeostasis and cause damage to cancer cells. thieme-connect.com

Antioxidant Activity in Cell-Free Systems and Cellular Models

Beta-collatolic acid has shown antioxidant activity. In a study comparing its superoxide (B77818) anion scavenging activity with that of quercetin (B1663063), beta-collatolic acid (IC50 = 122 μM) demonstrated better activity than quercetin (IC50 = 754 μM). researchgate.net Depsidones, as a class, have been shown to act as antioxidants by directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). thieme-connect.comthieme-connect.com They can also modulate the activity and expression of redox enzymes like superoxide dismutase and catalase, and influence transcription factors such as Nrf2. thieme-connect.comthieme-connect.com The ability of depsidones to incorporate into cellular lipid microdomains may contribute to their efficiency as antioxidants. thieme-connect.comthieme-connect.com

Enzyme Inhibition and Activation Profiles of Beta-Collatolic Acid (e.g., DNA polymerases, Plk1 kinase, RecA protein)

Beta-collatolic acid has been shown to inhibit the activity of certain enzymes. It exhibited inhibitory activities against mammalian DNA polymerases α, β, and κ with IC50 values of 9.8 ± 0.6 μM, 8.8 ± 0.5 μM, and 19.5 ± 1.1 μM, respectively. researchgate.net Collatolic acid has also been reported to have antimicrobial action against Escherichia coli RecA protein, showing a percentage of RecA inhibition of 103.4%. thieme-connect.comthieme-connect.com Regarding Plk1 kinase, while specific data for beta-collatolic acid is not available in the search results, other depsidones have been shown to attenuate tumor cell growth by acting as selective inhibitors of Plk1 activity. thieme-connect.com

Here is a summary of the enzyme inhibitory activities of Beta-Collatolic Acid:

| Enzyme | IC50 (μM) |

| Mammalian DNA polymerase α | 9.8 ± 0.6 |

| Mammalian DNA polymerase β | 8.8 ± 0.5 |

| Mammalian DNA polymerase κ | 19.5 ± 1.1 |

| E. coli RecA protein | N/A (103.4% inhibition at 100 µM) thieme-connect.comthieme-connect.com |

Note: The inhibition of RecA protein is given as a percentage at a specific concentration, not an IC50 value in the provided text.

Molecular Targets and Signaling Pathways Modulated by Beta-Collatolic Acid

Understanding the molecular targets and signaling pathways modulated by beta-collatolic acid is crucial for elucidating its biological activities.

Protein-Ligand Interactions and Binding Affinity Studies (e.g., RecA protein ATP binding site)

Studies on the interaction of collatolic acid with Escherichia coli RecA protein have indicated that it acts as a noncompetitive inhibitor for the ATP binding site. thieme-connect.comthieme-connect.com The RecA protein's activity is dependent on the formation of a nucleoprotein filament on single-stranded DNA, a process that involves ATP hydrolysis. nih.gov The ATP binding site of RecA protein has been a target for investigation, and studies using nucleotide analogs have shown that the binding is conformationally selective. nih.gov While the specific binding affinity of beta-collatolic acid to the RecA ATP binding site is not explicitly detailed in the provided search results, its noncompetitive inhibitory activity suggests an interaction with the enzyme that does not directly compete with ATP for the same binding site. thieme-connect.comthieme-connect.com

Transcriptomic and Proteomic Responses to Beta-Collatolic Acid Exposure

While specific transcriptomic and proteomic studies solely focused on Beta-Collatolic acid are limited in the provided search results, related research on other lichen compounds and antimicrobial agents offers insights into potential mechanisms. Genome-wide transcriptomic analysis of bacterial responses to other antimicrobial compounds has revealed effects on multiple cellular targets, including those involved in cell division, two-component systems, ABC transporters, fatty acid biosynthesis, peptidoglycan biosynthesis, aminoacyl-tRNA synthetases, ribosomes, and beta-lactam resistance pathways. This can lead to destabilization of the bacterial cell membrane, inhibition of protein synthesis, and ultimately cell death rsc.org. Proteomic assays have shown that some compounds can reduce ribosomal proteins rsc.org. Although these findings are not directly attributed to Beta-Collatolic acid, they illustrate the types of molecular responses that could be investigated to understand its mechanism of action. Methodological approaches for elucidating the mechanism of action of compounds like Beta-Collatolic acid could involve combining CRISPR-based gene knockout models with proteomic profiling to identify primary targets . Orthogonal assays, such as thermal shift assays for binding validation, and the use of negative controls like inactive analogs, are also suggested to minimize off-target effects .

Antimicrobial Properties of Beta-Collatolic Acid

Beta-Collatolic acid has demonstrated antimicrobial properties against a range of microorganisms, including bacteria and fungi researchgate.net. Its activity has been investigated against both Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi researchgate.net.

Antifungal Mechanisms of Action

Beta-Collatolic acid has shown moderate antifungal activity against filamentous fungi and yeasts . While the specific mechanisms of Beta-Collatolic acid's antifungal action are not detailed in the provided snippets, general mechanisms of antifungal agents include inhibiting the biosynthesis of or binding to ergosterol, an essential lipid in fungal cell membranes, and inhibiting the synthesis of chitin (B13524) and beta-glucan, key structural components of the fungal cell wall frontiersin.org.

Antibacterial Effects and Resistance Modulation (e.g., against Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

Beta-Collatolic acid has exhibited antibacterial activity against several notable bacterial species, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli researchgate.netresearchgate.netjapsonline.combiorxiv.orgthieme-connect.com. Studies have reported minimum inhibitory concentration (MIC) values for Beta-Collatolic acid against these bacteria. For Bacillus subtilis, low MIC values have been recorded researchgate.netbiorxiv.org. Against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Beta-Collatolic acid has shown antimicrobial properties rsc.orgthieme-connect.comthieme-connect.comresearchgate.net. Combinations of Beta-Collatolic acid with certain antibiotics, such as gentamicin (B1671437), have shown synergistic antimicrobial effects against MRSA, while combinations with others, like levofloxacin, have resulted in antagonism thieme-connect.comthieme-connect.comresearchgate.net.

One reported mechanism of antibacterial action for collatolic acid (which may include Beta-Collatolic acid) involves the inhibition of the Escherichia coli RecA protein thieme-connect.comthieme-connect.comresearchgate.net. RecA is a multifunctional bacterial protein crucial for genetic recombination, DNA repair, and regulation of the SOS response researchgate.net. Inhibition of RecA's ATP hydrolytic activity has been observed with collatolic acid, acting as an uncompetitive inhibitor for the ATP binding site thieme-connect.comresearchgate.net. Inhibiting the bacterial SOS response, which is linked to the development of intrinsic and acquired resistance to antimicrobials, could be a strategy to enhance the efficacy of existing antibiotics and combat resistance researchgate.netnih.gov.

Here is a table summarizing some reported MIC values for Beta-Collatolic acid and related compounds:

| Microorganism | Compound | MIC (µg/mL) | Reference Antibiotic (MIC µg/mL) | Source |

| Bacillus subtilis | alpha-Collatolic acid | 39 | Chloramphenicol (78.12) | |

| Bacillus subtilis | alpha-Collatolic acid | 39 | Not specified | researchgate.netbiorxiv.org |

| Bacillus subtilis | alpha-Collatolic acid | 125 | Not specified | researchgate.net |

| Staphylococcus aureus | alpha-Collatolic acid | 78.12 | Chloramphenicol (78.12) | |

| Staphylococcus aureus | alpha-Collatolic acid | 78.12 | Not specified | biorxiv.org |

| Staphylococcus aureus | alpha-Collatolic acid | 500 | Not specified | researchgate.net |

| Staphylococcus aureus (MRSA) | Collatolic acid | 128 (MIC90) | Not specified | thieme-connect.comthieme-connect.comresearchgate.net |

| Escherichia coli | Collatolic acid | Inhibition of RecA protein | Not specified | thieme-connect.comthieme-connect.comresearchgate.net |

| Yersinia enterocolitica | alpha-Collatolic acid | 39 | Chloramphenicol (39) | biorxiv.org |

| Bacillus cereus | alpha-Collatolic acid | 39 | Chloramphenicol (39) | |

| Bacillus cereus | alpha-Collatolic acid | 39 | Not specified | biorxiv.org |

| Streptococcus faecalis | alpha-Collatolic acid | 1250 | Not specified | biorxiv.org |

Note: Some sources refer to "collatolic acid" or "alpha-collatolic acid". While Beta-Collatolic acid is a distinct isomer, research on related collatolic acids can provide relevant context for potential activities.

Ecological Distribution, Isolation, and Research Methodologies for Beta Collatolic Acid

Occurrence and Distribution of Beta-Collatolic Acid in Lichen Species and Other Organisms

Beta-Collatolic acid is a secondary metabolite commonly found in lichens, which are symbiotic organisms consisting of a fungus and an alga or cyanobacterium. It belongs to the class of depsidones. Research indicates its presence in a variety of lichen genera and species. For instance, Beta-Collatolic acid has been reported in Tephromela atra, a crustose lichen found globally on hard, exposed rocks biorxiv.orgnaturespot.org. It has also been detected in species belonging to the Parmotrema genus hcmue.edu.vnjapsonline.comresearchgate.net. Another genus where Beta-Collatolic acid has been identified is Xanthoparmelia, specifically in Xanthoparmelia glabrans researchgate.net. The presence of Beta-Collatolic acid, alongside related compounds like alpha-collatolic acid and dehydrocollatolic acid, has been noted as a main metabolite in Arctoparmelia collatolica, a species found in Siberia, Russia cambridge.org. These compounds were not found in other Arctoparmelia species analyzed in one study cambridge.org. The distribution of lichen secondary metabolites, including Beta-Collatolic acid, can be taxon-specific and contributes to the cryptic chemical diversity within these organisms researchgate.net.

Advanced Chromatographic and Extraction Techniques for Beta-Collatolic Acid Research

The study of Beta-Collatolic acid necessitates effective methods for its extraction from biological matrices and subsequent purification and analysis. Various advanced chromatographic and extraction techniques are employed for this purpose.

Extraction typically involves using organic solvents to obtain crude extracts from dried lichen material. Acetone and methanol (B129727) are commonly used solvents for the extraction of lichen acids biorxiv.org. A standardized protocol might involve crushing the dried lichen thalli, soaking in a solvent like acetone, followed by sonication and maceration, and then filtering to remove particulate matter . The filtrate is subsequently concentrated, often using rotary evaporation under reduced pressure . Sequential fractionation using solvent partitioning can be employed to enhance the purity of the target compound before chromatographic refinement .

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purity assessment of Beta-Collatolic acid in research. Reverse-phase HPLC, often utilizing a C18 column, is a common approach japsonline.com. Method development involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. For instance, a reverse-phase HPLC method using a C18 column with an isocratic elution of acetonitrile (B52724) and 0.1% formic acid has been reported for detecting alpha-collatolic acid (a related depsidone) . This method allowed for quantification with good linearity . HPLC coupled with a photodiode array detector is frequently used to analyze phenolic compounds from lichens, detecting components based on their characteristic ultraviolet spectra and relative retention times researchgate.net. HPLC methods are developed and validated to ensure they are accurate, reproducible, and linear for the simultaneous determination of compounds nih.govlongdom.org.

Supercritical Fluid Extraction (SFE) and Countercurrent Chromatography (CCC)

Supercritical Fluid Extraction (SFE) and Countercurrent Chromatography (CCC) represent advanced techniques that can be applied to the isolation and purification of natural products like Beta-Collatolic acid, although specific applications directly citing Beta-Collatolic acid were not prominently found in the search results.

SFE utilizes a supercritical fluid, such as carbon dioxide, as the extraction solvent. Supercritical fluids possess properties between those of a liquid and a gas, allowing for efficient extraction. SFE offers advantages such as relatively short processing times, reduced use of organic solvents, and the ability to extract bioactive molecules while minimizing degradation mdpi.com. The selectivity of SFE can be adjusted by controlling parameters like temperature and pressure, and by using co-solvents mdpi.comnih.govmdpi.com. SFE has been successfully applied to extract various bioactive compounds from natural sources mdpi.comresearchgate.net.

Countercurrent Chromatography (CCC) is an all-liquid chromatographic technique where both the stationary and mobile phases are liquids. This technique avoids irreversible adsorption of compounds onto a solid stationary phase, which can be a limitation in other chromatographic methods nih.govelsevier.com. CCC is versatile and has been applied to the separation of a wide range of natural pigments and other natural products nih.govcapes.gov.brscience.gov. Multi-channel CCC systems have been developed for high-throughput fractionation of natural products nih.gov. While not specifically detailed for Beta-Collatolic acid in the search results, CCC's ability to handle complex mixtures and prevent sample loss makes it a potentially valuable tool for isolating lichen metabolites.

Thin-Layer Chromatography (TLC) Applications in Beta-Collatolic Acid Studies

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and widely used technique in the study of Beta-Collatolic acid, particularly for screening, identification, and preparative isolation. TLC is often used to analyze crude lichen extracts and fractions obtained during isolation procedures biorxiv.orgjapsonline.comnih.gov. Different solvent systems are employed to achieve optimal separation of lichen compounds, and the spots are typically visualized under UV light or by spraying with a detection reagent biorxiv.orgjapsonline.comrsc.org. The identification of Beta-Collatolic acid and related lichen acids on TLC plates can be done by comparing their Rf values with those of known standards in specific eluent systems biorxiv.org. Preparative TLC is a valuable method for isolating Beta-Collatolic acid from crude extracts in sufficient quantities for further analysis or biological testing researchgate.net. For instance, preparative TLC on silica (B1680970) gel plates using solvent systems like toluene/ethyl acetate/formic acid has been used to isolate alpha-collatolic acid biorxiv.org. TLC is also used to monitor the progress of reactions and assess the purity of isolated compounds nih.govrsc.org. High-performance thin-layer chromatography (HPTLC), an advanced form of TLC, offers advantages such as the ability to run more samples simultaneously, although its sensitivity compared to standard TLC can vary anbg.gov.au.

Quantitative Analysis Methodologies for Beta-Collatolic Acid in Biological Matrices (for research purposes)

Quantitative analysis of Beta-Collatolic acid in biological matrices is crucial for research purposes, such as studying its concentration in lichen samples or potentially in experimental biological systems.

LC-MS/MS and GC-MS Based Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for the quantitative analysis of Beta-Collatolic acid and other lichen metabolites. LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers high sensitivity and selectivity for the analysis of a wide range of molecules, including polar and non-polar compounds researchgate.netuchile.cl. LC-MS/MS methods are often preferred for the quantification of compounds in complex biological matrices due to their ability to differentiate the target analyte from interfering substances nih.gov. Method validation for LC-MS/MS typically involves assessing parameters such as linearity, accuracy, precision, and recovery nih.gov. LC-MS/MS has been used for targeted metabolite analysis in lichen species researchgate.netuchile.cl.

GC-MS is another valuable technique for quantitative analysis, particularly for volatile or semi-volatile compounds escholarship.org. While Beta-Collatolic acid might require derivatization to be sufficiently volatile for GC analysis, GC-MS is a mature technology with established protocols for metabolite analysis escholarship.orgpomics.com. GC-MS methods involve optimizing chromatographic conditions, such as the column and temperature program, and using mass spectrometry for detection and quantification nih.govmdpi.com. GC-MS has been applied in metabolomics studies of plant extracts pomics.com. Although LC-MS is often preferred for higher molecular weight and less volatile compounds like depsidones, GC-MS can still be a complementary tool, especially when coupled with appropriate sample preparation techniques like derivatization.

Spectrophotometric and Fluorometric Assays (e.g., DPPH)

Research into the biological activities of Beta-Collatolic acid and lichen extracts containing it often utilizes in vitro assay methods to evaluate specific properties. Among these, spectrophotometric assays, particularly the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are widely used to assess antioxidant activity scielo.brjapsonline.comjapsonline.combiorxiv.orgsci-hub.seresearchgate.netresearchgate.netscielo.br.

The DPPH assay is based on the principle that antioxidant compounds can donate a hydrogen atom or an electron to the stable free radical DPPH, thereby neutralizing it. The DPPH radical has a characteristic deep purple color and exhibits maximum absorbance at around 517 nm biorxiv.orgresearchgate.net. When an antioxidant compound is present, it reacts with DPPH, causing the radical to be reduced and the color to fade, resulting in a decrease in absorbance at 517 nm biorxiv.orgresearchgate.net. This decrease in absorbance is measured using a spectrophotometer and is proportional to the radical scavenging activity of the sample. The results are often expressed as a percentage of DPPH inhibition or as an IC₅₀ value, which represents the concentration of the sample required to inhibit 50% of the DPPH radicals biorxiv.org.

Studies investigating the antioxidant potential of lichen extracts containing Beta-Collatolic acid, or its isomer Alpha-Collatolic acid, have frequently employed the DPPH assay scielo.brjapsonline.combiorxiv.orgsci-hub.seresearchgate.netscielo.br. These studies indicate that compounds like Alpha-Collatolic acid contribute to the observed radical-scavenging activity of the extracts scielo.brscielo.br. For instance, an extract containing Alpha-Collatolic acid showed DPPH free radical scavenging activity scielo.brscielo.br. Another study on the methanol extract of Tephromela atra, which contains Alpha-Collatolic acid, reported an IC₅₀ value of 35.23 μg/mL for DPPH scavenging activity, while ascorbic acid, used as a standard, had an IC₅₀ of 7.12 μg/mL biorxiv.org. An extract containing Alpha-Collatolic acid at a concentration of 100 µg demonstrated 28.14 ± 0.41% inhibition of DPPH activity scielo.brscielo.br.

While spectrophotometric assays like DPPH are commonly reported for evaluating the antioxidant activity related to Beta-Collatolic acid, the search results did not provide specific details on the use of fluorometric assays directly for assessing the antioxidant capacity of Beta-Collatolic acid itself. Fluorometric assays are utilized in other biochemical contexts, such as measuring enzyme activity or cell adhesion nih.govnih.govabcam.comresearchgate.net, but their application specifically for Beta-Collatolic acid's antioxidant evaluation via mechanisms like radical scavenging was not detailed in the provided search results.

The following table summarizes some findings related to the DPPH scavenging activity of extracts containing Alpha-Collatolic acid:

| Sample | Concentration Tested | DPPH Inhibition (%) | EC₅₀ or IC₅₀ | Reference |

| Extract containing α-Collatolic acid | 100 µg | 28.14 ± 0.41 | - | scielo.brscielo.br |

| Tephromela atra methanol extract | - | - | 35.23 μg/mL (IC₅₀) | biorxiv.org |

| Ascorbic acid (Standard) | - | - | 7.12 μg/mL (IC₅₀) | biorxiv.org |

| Extract containing α-Collatolic acid | - | - | 0.56 ± 1.34 mg/mL (EC₅₀) | scielo.brscielo.br |

Chemical Synthesis and Derivatization Strategies for Beta Collatolic Acid and Analogs

Total Synthesis Approaches for Beta-Collatolic Acid

Key Synthetic Intermediates and Reaction Pathways

Based on the general biosynthesis of depsidones, key synthetic intermediates would likely involve substituted phenolic precursors that are coupled to form the ester and ether linkages characteristic of the depsidone (B1213741) scaffold. The acetate-polymalonate pathway is the primary route for the biosynthesis of many lichen polyketides, including depsidones. sci-hub.se This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization, modification (e.g., methylation, hydroxylation), and ultimately the formation of the depside and then the depsidone structure through oxidative coupling. Specific intermediates and detailed reaction pathways for a total synthesis of beta-collatolic acid were not found in the provided search results.

Semisynthetic Modifications of Beta-Collatolic Acid

Semisynthesis involves the chemical modification of a naturally occurring precursor molecule. Beta-collatolic acid can be obtained through the hydrolysis of alpha-collatolic acid, suggesting a potential route for semisynthetic production starting from the more readily available alpha isomer. researchgate.netrsc.org While comprehensive studies on the semisynthetic modification of beta-collatolic acid are not extensively documented in the provided sources, some types of modifications can be inferred or are mentioned in the context of related compounds.

Esterification and Etherification Reactions

Esterification and etherification are common reactions used to modify hydroxyl and carboxylic acid functional groups in natural products. Beta-collatolic acid possesses several hydroxyl groups and a carboxylic acid function, offering sites for such modifications. O-methylation has been reported for alpha-collatolic acid, occurring regioselectively at the 2'''-hydroxyl group under acidic conditions (CH₃OH, catalytic CF₃COOH), and partial isomerization to the beta-derivative was observed during this reaction. rsc.org Furthermore, 2'''-O-methyl-beta-collatolic acid has been obtained from beta-collatolic acid through O-methylation using similar conditions (CH₃OH, catalytic CF₃COOH, room temperature over 5 days). rsc.org This indicates that direct etherification (specifically methylation of a hydroxyl group) is a feasible modification for beta-collatolic acid. Esterification of the carboxylic acid group or other hydroxyl groups could also be envisioned based on general organic chemistry principles, although specific examples for beta-collatolic acid were not found in the search results.

Amidation and Reduction Derivatives

Amidation reactions, which involve the formation of amide bonds, could potentially be carried out on the carboxylic acid group of beta-collatolic acid. Reduction reactions could target carbonyl groups (ketones or the carboxylic acid) or potentially the aromatic rings, leading to reduced derivatives. However, specific examples of amidation or reduction reactions applied to beta-collatolic acid or its derivatives were not detailed in the provided literature.

Structure-Activity Relationship (SAR) Studies of Beta-Collatolic Acid Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. Beta-collatolic acid and related depsidones have demonstrated a range of biological activities, including antimicrobial, antioxidant, cytotoxic, and enzyme inhibitory effects. researchgate.netCurrent time information in Bangalore, IN.labnovo.comresearchgate.netbiorxiv.orgresearchgate.netnih.govjddtonline.infonih.gov

Studies on depsidones, including alpha- and beta-collatolic acids, have explored their activity against targets such as bacterial RecA protein and mammalian DNA polymerases. Beta-collatolic acid has shown inhibitory activities against mammalian DNA polymerases α, β, and κ, with IC₅₀ values of 9.8±0.6 μM, 8.8±0.5 μM, and 19.5±1.1 μM, respectively. researchgate.netresearchgate.net It also exhibited cytotoxic effects against the HeLa cell line with an IC₅₀ value of 22.2±2.4 μM. researchgate.netresearchgate.net Beta-collatolic acid has also demonstrated inhibitory effects against Plk1 (polo-like kinase-1) with an IC₅₀ value of 1.7 μM. jddtonline.info

Design and Synthesis of Novel Analogs for SAR

The design of novel analogs of Beta-Collatolic acid is guided by the principles of Structure-Activity Relationship (SAR). This involves making specific modifications to the core depsidone structure to understand the role of different functional groups and structural motifs in biological activity nih.gov.

One approach involves the synthesis of derivatives with modifications to the depsidone core, such as esterification or hydroxylation . For instance, semi-synthetic modification of precursors extracted from natural sources can yield novel derivatives . Studies on related compounds, like alpha-collatolic acid, have shown that modifications such as O-methylation can lead to new derivatives with altered reactivity profiles . The formation of hydroxy-lactone isomers from alpha-collatolic acid through heating also demonstrates how structural changes can occur and impact activity .

The synthesis of these analogs requires careful experimental protocols, including extraction from natural sources or semi-synthetic routes, followed by rigorous characterization using techniques such as HPLC, NMR, and mass spectrometry to confirm their structures and assess purity . For novel derivatives, comprehensive spectral data is essential for characterization and reproducibility .

The design of analogs can also be informed by understanding the tautomeric forms and hydrogen bonding within the molecule, which can dictate its chemical behavior and enable the controlled synthesis of derivatives with modified biological activities .

Correlation of Structural Motifs with Biological Activity Profiles

Correlating structural motifs with biological activity profiles is a key aspect of SAR studies for Beta-Collatolic acid and its analogs nih.gov. By synthesizing a series of compounds with systematic structural variations and testing them in various biological assays, researchers can identify which parts of the molecule are crucial for specific activities .

Research has shown that depsidones, including collatolic acid, exhibit antimicrobial properties thieme-connect.comacs.org. Studies evaluating the antimicrobial activity of related compounds like alpha-collatolic acid against various microorganisms have provided insights into their potency biorxiv.org. For example, alpha-collatolic acid has shown inhibitory activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying minimum inhibitory concentration (MIC) values depending on the study biorxiv.orgjapsonline.comresearchgate.net. It has also demonstrated moderate antifungal activity against certain fungal and yeast species biorxiv.org.

The mechanism of action of some depsidones, including alpha-collatolic acid, involves the inhibition of the bacterial RecA protein's ATP hydrolytic function thieme-connect.comresearchgate.net. Alpha-collatolic acid has been reported to act as an uncompetitive inhibitor at the ATP binding site of Escherichia coli RecA protein thieme-connect.comresearchgate.net. Studies have calculated half-inhibitory concentrations (IC50) for various depsidones, indicating their potency as RecA inhibitors researchgate.netresearcher.life.

Furthermore, Beta-Collatolic acid itself has shown inhibitory activities against mammalian DNA polymerases α, β, and κ, and exhibited cytotoxic effects against the HeLa cell line researchgate.net. The presence of a free carboxylic acid group in the ortho position to a 2-oxoalkyl chain has been implicated in isomerization processes that can influence activity researchgate.net.

The comparison of the biological activities of different analogs highlights structure-activity dependencies . For instance, hydroxy-lactone isomers of alpha-collatolic acid have shown reduced antimicrobial activity compared to the parent compound, suggesting the importance of specific structural features for this effect .

Data from biological assays, such as MIC values for antimicrobial activity or IC50 values for enzyme inhibition, are used to establish these correlations biorxiv.orgresearchgate.net. Multivariate analysis can also be employed to cluster compounds based on their inhibitory potency and structural descriptors, aiding in the identification of key structural features related to activity .

The following table summarizes some reported antimicrobial activity data for alpha-collatolic acid, illustrating the type of data used in SAR studies:

| Microorganism | MIC (µg/mL) | Reference |

| Bacillus subtilis | 39 | biorxiv.org |

| Staphylococcus aureus | 78.12 | biorxiv.org |

| Yersinia enterocolitica | 39 | biorxiv.org |

| Staphylococcus aureus (MRSA clinical isolates) | 128 (MIC90) | thieme-connect.com |

| Candida albicans | 156 | biorxiv.org |

Note: MIC values can vary between studies due to differences in experimental conditions and bacterial strains.

Further research involving the synthesis and evaluation of a diverse range of Beta-Collatolic acid analogs is necessary to fully elucidate the complex relationships between their structures and biological activity profiles.

Advanced Spectroscopic and Analytical Characterization Techniques for Beta Collatolic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Beta-Collatolic Acid and Metabolites

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules like Beta-Collatolic acid. By analyzing the interaction of atomic nuclei with a magnetic field, researchers can gain insights into the arrangement of atoms and their connectivity.

1D and 2D NMR Experiments (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. However, for complex structures like Beta-Collatolic acid, two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations. researchgate.netepfl.chyoutube.com

Correlation Spectroscopy (COSY): ¹H-¹H COSY reveals correlations between protons that are coupled to each other through bonds, helping to build spin systems within the molecule. researchgate.netepfl.chyoutube.com

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments show correlations between protons and the carbons to which they are directly bonded (one-bond correlations). researchgate.netepfl.chyoutube.com This is crucial for assigning carbon signals based on known proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds (and sometimes four). researchgate.netepfl.chyoutube.com This is particularly valuable for establishing connectivity across quaternary carbons and between different parts of the molecule, aiding in the assembly of the complete structure. Studies on Tephromela atra have utilized COSY, HMQC, and HMBC in the characterization of collatolic acid derivatives, including Beta-Collatolic acid. researchgate.net

Advanced NMR Techniques (e.g., DOSY, NOESY for conformation, variable temperature NMR)

Beyond standard 1D and 2D techniques, advanced NMR methods offer further structural and dynamic information.

Diffusion-Ordered Spectroscopy (DOSY): DOSY can be used to differentiate between compounds in a mixture based on their diffusion coefficients, which are related to their size. While not specifically mentioned for Beta-Collatolic acid in the provided context, it is a general advanced NMR technique applicable to mixtures.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. These correlations are invaluable for determining the three-dimensional conformation of a molecule. u-tokyo.ac.jp

Variable Temperature NMR: Studying NMR spectra at different temperatures can provide insights into dynamic processes, such as conformational changes or the presence of equilibrating isomers. Variable temperature NMR studies on Tephromela atra extracts have been used to discuss the complex equilibrium of collatolic acid derivatives, including Beta-Collatolic acid, suggesting the presence of conformers or isomers in equilibrium. researchgate.net

Mass Spectrometry (MS) Techniques for Beta-Collatolic Acid Pathway Intermediates and Metabolites

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and fragmentation patterns of compounds. It is particularly useful for identifying and quantifying Beta-Collatolic acid and its related metabolites, even in complex biological extracts. hcmue.edu.vnnih.govrsc.orgnih.govanbg.gov.aumdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a molecule, which allows for the calculation of its elemental composition. This is critical for confirming the molecular formula of Beta-Collatolic acid and its metabolites. HRMS with Electrospray Ionization (ESI) in positive mode has been used to confirm the molecular formula C₂₉H₃₄O₉ for alpha-collatolic acid, with observed m/z values closely matching theoretical values for the protonated molecule [M + H]⁺. Similarly, HRMS has been applied to analyze collatolic acid derivatives and other lichen substances. rsc.orgmdpi.comrsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can provide detailed information about its substructures and connectivity. hcmue.edu.vnnih.govnih.gov LC-MS/MS is a widely used technique for the identification and quantification of metabolites in complex extracts, including lichen substances. nih.govmdpi.comuchile.clresearchgate.net MS/MS analysis has been used to identify Beta-Collatolic acid and its related compounds based on their fragmentation patterns. nih.govmdpi.com For example, studies have reported major diagnostic daughter ions for Beta-Collatolic acid at specific m/z values. mdpi.com

Ion Mobility Mass Spectrometry (IM-MS) for Conformation and Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) separates ions not only by their mass-to-charge ratio but also by their shape and size in the gas phase. This technique measures the collision cross-section (CCS) of an ion, which is related to its three-dimensional structure. nih.govclemson.edunih.gov IM-MS can be particularly useful for differentiating between isomers that have the same elemental composition and nominal mass but different spatial arrangements. nih.govclemson.edu While specific applications of IM-MS solely focused on Beta-Collatolic acid were not prominently detailed in the provided search results, IM-MS is a recognized advanced technique for gaining deeper insight into molecular conformation and differentiating isomers in complex mixtures, as demonstrated in studies of other natural products and metabolites like mycolic acids and bile acids. nih.govclemson.edu Its application could potentially provide valuable information about the different conformers of Beta-Collatolic acid observed in variable temperature NMR studies or for distinguishing it from closely related isomers.

X-ray Crystallography for Crystalline Structure Determination of Beta-Collatolic Acid Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, yielding an unambiguous determination of molecular structure and conformation in the solid state.

While direct reports detailing the X-ray crystal structure of Beta-Collatolic acid itself were not identified in the surveyed literature, crystallographic studies on related compounds, such as beta-collatone, a derivative formed through the dehydration of Beta-Collatolic acid, have been reported uni.luresearchgate.netnih.gov. The crystal structure of beta-collatone has provided insights into specific structural features, including the confirmation of intramolecular hydrogen bonding, which plays a significant role in stabilizing the lactone ring structure present in this derivative uni.lunih.gov. These findings from related molecules are valuable as they can inform predictions and understanding of the solid-state behavior and potential conformations of Beta-Collatolic acid, particularly concerning the interplay between its δ-keto-acid and hydroxy-lactone isomeric forms and the influence of hydrogen bonding on its chemical behavior nih.gov.

The successful crystallization and subsequent X-ray diffraction analysis of Beta-Collatolic acid or its complexes would provide definitive data on its solid-state conformation and packing, complementing structural information obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which is widely used for the characterization of Beta-Collatolic acid and related lichen substances nih.govresearchgate.netnih.govucsb.edu. Such crystallographic data are particularly valuable for understanding the precise spatial arrangement of functional groups, which can be critical for structure-activity relationship studies and the design of derivatives.

Typical data obtained from an X-ray crystallography experiment include:

| Data Point | Description | Significance |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell | Describes the repeating unit of the crystal lattice |

| Space Group | Symmetry elements present in the crystal structure | Indicates the arrangement of molecules in the lattice |

| Atomic Coordinates | Precise 3D position of each atom within the unit cell | Defines the molecular structure and conformation |

| Bond Lengths | Distances between bonded atoms | Provides information on covalent bonding |

| Bond Angles | Angles between three bonded atoms | Defines the geometry around atoms |

| Torsion Angles | Dihedral angles around bonds | Describes molecular conformation and flexibility |

| Intermolecular Contacts | Distances and angles between atoms in different molecules | Reveals crystal packing and intermolecular forces (e.g., hydrogen bonding) uni.lunih.gov |

The absence of reported direct X-ray crystallographic data for Beta-Collatolic acid highlights a potential area for future research to gain a complete understanding of its solid-state structure.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for the study of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light and can provide valuable information about the absolute configuration and conformation of molecules in solution.

Beta-Collatolic acid, as a complex natural product with a depsidone (B1213741) structure, possesses inherent chirality, arising from its complex arrangement of rings and substituents. Determining the absolute configuration is crucial as it can significantly influence a compound's biological activity and physical properties.

ECD spectroscopy, which probes electronic transitions, is particularly useful for molecules with chromophores. The presence of aromatic rings and carbonyl groups in Beta-Collatolic acid suggests that it would exhibit a characteristic ECD spectrum. The analysis of Cotton effects (bands of differential absorption) in the ECD spectrum, often combined with computational calculations, can lead to the assignment of absolute configuration.

VCD spectroscopy, on the other hand, probes vibrational transitions and provides a unique fingerprint of molecular structure and conformation, including the spatial arrangement of functional groups and the nature of intramolecular interactions. VCD is particularly sensitive to the three-dimensional structure of molecules and can be used to study conformational equilibria in solution. While VCD has been applied to study the conformation and absolute configuration of various chiral molecules, including beta-lactams and beta-peptides, and to analyze the structure of beta-sheets in proteins, no specific studies applying VCD directly to Beta-Collatolic acid were found in the surveyed literature.

Although specific research utilizing ECD or VCD to determine the absolute configuration or study the conformation of Beta-Collatolic acid was not identified in the search results, these techniques hold significant potential for providing such information. Their application could complement NMR data, which has revealed complex conformational equilibria for Beta-Collatolic acid in solution .

Conceptual data obtained from ECD and VCD spectroscopy includes:

| Technique | Data Point | Description | Significance |

| ECD | Wavelength (nm) | Position of absorption bands | Indicates electronic transitions |

| Molar Circular Dichroism (Δε) | Differential absorption intensity | Magnitude and sign of Cotton effects relate to chirality and conformation | |

| Sign of Cotton Effect | Positive or negative differential absorption | Correlates with the absolute configuration and conformation | |

| VCD | Wavenumber (cm⁻¹) | Position of vibrational bands | Corresponds to specific molecular vibrations |

| Differential Absorption (ΔA or Δε) | Intensity of VCD bands | Provides a conformational and stereochemical fingerprint | |

| Sign of VCD Bands | Positive or negative differential absorption | Sensitive to the 3D arrangement of functional groups and absolute configuration |

Applying chiroptical spectroscopy to Beta-Collatolic acid would offer valuable insights into its stereochemical properties and solution-state behavior, contributing to a more complete understanding of this complex natural product.

Interactions of Beta Collatolic Acid with Biological Systems and Pathways

Beta-Collatolic Acid Modulation of Gene Expression and Protein Synthesis

Research indicates that Beta-Collatolic acid and other lichen compounds can modulate gene expression and impact protein synthesis. Perlatolic acid, a related depside, has been shown to modulate the gene expression of neurotrophic factors like BDNF and NGF in Neuro2A cells . It also increased protein levels of acetyl H3 and H4, which are epigenetic markers associated with neurotrophic and/or neurogenic activity . While not specifically on Beta-Collatolic acid, studies on antimicrobial agents, including some natural products, have demonstrated effects on bacterial gene expression related to cell division, two-component systems, ABC transporters, and peptidoglycan biosynthesis, ultimately affecting protein synthesis and cell growth rsc.org. Usnic acid has also been shown to affect the genome through gene expression modulation associated with oxidative stress and lipid metabolism researchgate.net. Furthermore, studies on gyrophoric acid, another lichen compound, revealed that it increased the protein expression levels of p53 and p21 in cancer cells, proteins involved in the cellular DNA damage response and cell cycle regulation lakeheadu.ca. These findings collectively suggest that Beta-Collatolic acid may influence cellular processes by altering gene expression and protein synthesis pathways.

Subcellular Localization and Distribution of Beta-Collatolic Acid within Cells

Information regarding the specific subcellular localization and distribution of Beta-Collatolic acid within cells is not explicitly detailed in the provided search results. However, lichen secondary metabolites, in general, are known to be deposited in both the cortex and medullary layers of the lichen thallus thieme-connect.com. Their interaction with biological systems implies that upon exposure to cells, they would need to cross cell membranes to exert intracellular effects, or interact with membrane-bound targets. Further research is needed to determine the specific intracellular fate and distribution of Beta-Collatolic acid.

Interaction with Membrane Systems and Lipid Bilayers

Lichen compounds, including depsidones and depsides, have been studied for their interactions with biological membranes. Some natural products, including those with antimicrobial activity, are believed to exert their effects by disrupting bacterial cell membrane integrity rsc.org. Model membrane systems, such as tethered bilayer lipid membranes (tBLMs), are utilized to study the interactions of compounds with lipid bilayers and understand mechanisms of action, including pore formation or membrane rupture mdpi.commdpi.com. Studies on other compounds, such as amyloid-β peptide, demonstrate that interactions with lipid bilayers can be influenced by membrane composition, like the presence of cholesterol nih.gov. While direct studies on Beta-Collatolic acid's specific interaction mechanisms with lipid bilayers are not extensively detailed in the provided results, the known membrane-disruptive potential of some natural antimicrobial compounds suggests this as a possible mode of action that warrants further investigation for Beta-Collatolic acid.

Role of Beta-Collatolic Acid in Autophagy and Apoptosis Regulation (Mechanistic studies)

Beta-Collatolic acid has been implicated in influencing cell death pathways, including apoptosis and autophagy. Lichen extracts and isolated substances are known to induce cell death through various mechanisms, including the induction of apoptosis and autophagy researchgate.net. Apoptosis and autophagy are two principal programmed cell death mechanisms that are interconnected and can regulate each other nih.govplos.org. Components of the apoptosis pathway, such as Bcl-2 proteins, can modulate autophagy by interacting with proteins like Beclin1 nih.govplos.org. Conversely, autophagy-related proteins can also influence apoptosis plos.org. Studies on other lichen compounds, such as gyrophoric acid, have shown the induction of apoptosis in cancer cells, associated with the activation of pathways involving p53 lakeheadu.ca. Fumarprotocetraric acid, another depsidone (B1213741), has been shown to diminish H2O2-induced apoptosis, evidenced by reduced caspase-3 activity and altered levels of Bax and Bcl-2 proteins researchgate.net. Beta-Collatolic acid itself has shown cytotoxic effects against the HeLa cell line researchgate.net. While the precise mechanisms by which Beta-Collatolic acid regulates autophagy and apoptosis require more specific investigation, the evidence from related lichen compounds and the general understanding of these pathways suggest that Beta-Collatolic acid likely influences the complex interplay between these cell death processes.

Chemotaxonomic Significance of Beta Collatolic Acid

Beta-Collatolic Acid as a Chemosystematic Marker in Lichenology

Beta-Collatolic acid, along with other lichen substances like atranorin, alectoronic acid, and anziaic acid, has been identified in various lichen genera, including Cetrelia and Hypotrachyna. mnhn.frmnhn.frresearchgate.netresearchgate.net Its presence is often associated with specific morphological characters, such as the nature of lobes and the rhizinate lower surface in certain groups. researchgate.net

Studies on the genus Cetrelia have shown that the distribution patterns of secondary metabolites, including Beta-Collatolic acid, are often taxon-specific and represent cryptic chemical diversity that complements morphological and anatomical characteristics. mnhn.frresearchgate.net Thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC) are standardized methods used to analyze these compounds and have been instrumental in revising the taxonomy of genera like Cetrelia. mnhn.frmnhn.frresearchgate.net For instance, the European occurrence of Cetrelia chicitae was confirmed based on its identical secondary metabolite composition, including Beta-Collatolic acid, with specimens described from America. mnhn.frresearchgate.net

Beta-Collatolic acid is also found in the newly described species Arctoparmelia collatolica, where it is a major secondary metabolite along with alpha-collatolic and dehydrocollatolic acids. cambridge.org Its presence in this species highlights its potential as a diagnostic marker for specific taxa.

The use of chemical characters in addition to morphological data has been shown to improve species delimitation in lichens. mnhn.frresearchgate.net Chemotypes, distinguished by their major medullary substances, often correlate well with clades identified through molecular phylogenetic analyses. researchgate.netuni-graz.at

Here is a table illustrating the presence of Beta-Collatolic acid and other related compounds in some lichen genera:

| Genus | Presence of Beta-Collatolic Acid | Other Associated Compounds |

| Cetrelia | Present | Atranorin, alpha-alectoronic acid, anziaic acid, alpha-collatolic acid, imbricaric acid, 4-O-demethylimbricaric acid, olivetoric acid, perlatolic acid, physodic acid, 4-O-methylphysodic acid mnhn.frmnhn.frresearchgate.net |

| Hypotrachyna | Present | Atranorin, alectoronic acid, anziaic acid, alpha-collatolic acid, gyrophoric acid researchgate.net |

| Arctoparmelia | Present (Major) | Alpha-alectoronic acid, beta-alectoronic acid, alpha-collatolic acid, dehydrocollatolic acid, physodic acid, methylphysodic acid, usnic acid (in other species) cambridge.org |

| Asahinea | Present | Alpha-collatolic acid, Alectoronic acid lichenportal.org |

Phylogenetic Relationships Inferred from Beta-Collatolic Acid Presence

The distribution of Beta-Collatolic acid and other secondary metabolites can provide support for phylogenetic relationships inferred from molecular data. In the genus Cetrelia, chemotypes defined by major medullary substances show a clear correlation with clades recovered in multilocus gene genealogies. researchgate.netuni-graz.at This suggests that chemical characters have been relatively consistent during lineage diversification. researchgate.net

Studies combining chemical and molecular data have been successful in resolving ambiguous phylogenetic relationships in lichen-forming fungi. researchgate.net For example, in the Hypotrachyna clade, the presence of alpha- and beta-collatolic acids, along with other compounds, characterizes a specific clade (clade 1) that is also supported by molecular data (ITS, nu LSU, and mt SSU sequences). researchgate.net

While chemical data can be valuable for inferring phylogenetic relationships, it is important to note that the same compounds can sometimes be found in morphologically similar species that belong to different clades, as observed in Hypotrachyna. researchgate.net This highlights the importance of using a combination of morphological, chemical, and molecular data for robust phylogenetic analyses.

The correlation between chemical characters and molecular phylogenies suggests that the evolution of metabolites in Cetrelia may involve a progression towards more complex substances. researchgate.net

Genetic Basis of Beta-Collatolic Acid Production in Different Taxa

The production of lichen secondary metabolites, including Beta-Collatolic acid, is genetically controlled by the mycobiont. mnhn.frsci-hub.se These compounds are primarily synthesized via the acetyl-polymalonyl pathway, which involves polyketide synthases (PKSs) and other enzymes. thieme-connect.comsci-hub.sedntb.gov.uatci-thaijo.org

While the specific genes responsible for Beta-Collatolic acid biosynthesis have not been explicitly detailed in the provided search results, research into the genetic basis of other lichen secondary metabolites, such as usnic acid, physodic acid, and olivetoric acid, provides a framework for understanding the production of depsidones like Beta-Collatolic acid. dntb.gov.uadrugtargetreview.com

Studies using comparative genomics have identified biosynthetic gene clusters (BGCs) in lichen-forming fungi that are responsible for the production of various secondary metabolites. dntb.gov.uadrugtargetreview.com Non-Reducing Polyketide Synthases (NR-PKSs) and cytochrome P450s (CytP450) are key enzymes involved in the synthesis of depsides and depsidones. dntb.gov.ua

The presence or absence of specific BGCs can explain the chemical diversity observed in different lichen species. drugtargetreview.com For example, the absence of a specific BGC for usnic acid production correlates with the lack of this compound in certain species. drugtargetreview.com Similarly, variations in the genes or their regulation could account for the presence or absence of Beta-Collatolic acid in different taxa.

Research suggests that gene regulation and other epigenetic factors, in addition to genetic diversity, can influence the production of depsides and depsidones and contribute to chemotype variation. dntb.gov.ua Further genomic and transcriptomic studies are needed to fully elucidate the biosynthetic pathway of Beta-Collatolic acid and identify the specific genes involved in its production in different lichen species. tci-thaijo.orgresearchgate.net

Understanding the genetic basis of Beta-Collatolic acid production can provide insights into the evolutionary history of lichen lineages and the factors driving chemical diversification.

Potential Research Applications and Future Directions for Beta Collatolic Acid

Beta-Collatolic Acid as a Lead Compound for Pharmaceutical Discovery (Mechanistic studies, not drug development)

Studies on beta-collatolic acid and similar lichen compounds have revealed promising biological activities that warrant further investigation at a mechanistic level for potential pharmaceutical applications. Research indicates that alpha-collatolic acid, a related compound, exhibits significant antimicrobial properties against a range of bacteria and fungi. Specifically, it has demonstrated potent antibacterial effects against various strains, including Bacillus subtilis and Staphylococcus aureus. biorxiv.org The minimum inhibitory concentration (MIC) values against Bacillus subtilis have been reported as low as 39 μg/mL.

Furthermore, alpha-collatolic acid has shown moderate antifungal activity against filamentous fungi and yeasts. Investigations into the mechanisms of action of related lichen compounds, such as protolichesterinic acid, have explored their effects on targets like human fatty acid synthase (hFAS) and their ability to induce apoptosis in cancer cell lines. researchgate.net Another mechanistic study on related depsidones, including alpha-collatolic acid, focused on their inhibitory activity against the Escherichia coli RecA protein, an essential enzyme involved in DNA repair. researchgate.net These compounds were found to act as uncompetitive inhibitors of the ATP binding site of RecA. researchgate.net

Beta-collatolic acid itself has demonstrated inhibitory activities against mammalian DNA polymerases α, β, and κ, with IC50 values of 9.8 ± 0.6, 8.8 ± 0.5, and 19.5 ± 1.1 μM, respectively. researchgate.net It also showed cytotoxic effects against the HeLa cell line with an IC50 value of 22.2 ± 2.4 μM. researchgate.net These findings underscore the potential of beta-collatolic acid as a subject for mechanistic studies aimed at understanding its interactions with biological targets relevant to various diseases.

Application of Beta-Collatolic Acid in Agrochemical Research (e.g., natural pesticides, herbicides, mechanistic studies)

The biological activities observed for lichen compounds, including their antimicrobial and potential herbicidal effects, suggest possible applications in agrochemical research, particularly as natural alternatives. While direct research on beta-collatolic acid as an agrochemical is limited in the provided search results, the broader context of lichen metabolites indicates potential. Lichen substances are known to possess properties that can protect the organisms from micropredators. researchgate.net Some lichen compounds have demonstrated allelopathic effects on the growth of bryophytes, suggesting potential herbicidal activity. science.gov

Research into pesticides highlights various mechanisms of action, such as inhibiting growth regulators, seedling growth, photosynthesis, or lipid biosynthesis in plants for herbicides, or affecting nervous and muscular systems, growth, and energy production in insects for insecticides. nih.govresearchgate.net Future research could explore the mechanistic interactions of beta-collatolic acid with biological targets in agricultural pests or weeds to determine its potential as a natural pesticide or herbicide. The antimicrobial properties observed could also be relevant in developing biofungicides or bactericides for crop protection.

Methodological Advancements in Beta-Collatolic Acid Research

Advancements in analytical and biological techniques are crucial for the in-depth study of beta-collatolic acid. Methodological approaches for studying compounds like beta-collatolic acid include extraction from natural sources or semi-synthetic modification, followed by characterization using techniques such as HPLC, NMR (¹H/¹³C), and mass spectrometry for purity and structural confirmation. LC-MS/MS is preferred for quantifying such compounds in complex biological matrices due to its sensitivity and specificity.

Omics-Based Approaches for Target Identification (e.g., Proteomics, Transcriptomics)

Omics-based approaches, such as proteomics and transcriptomics, offer powerful tools for identifying the molecular targets of bioactive compounds like beta-collatolic acid. These technologies can help dissect the molecular mechanisms underlying the observed biological effects. nih.govnih.gov Proteomic analysis, often based on high-throughput mass spectrometry, is commonly used for target screening by comparing protein expression differences between different physiological states. nih.gov Transcriptomic analysis reveals gene expression patterns, providing insights into the cellular response to a compound. nih.gov

Integrating data from multiple omics platforms, including genomics, transcriptomics, and proteomics, can provide a comprehensive view of cellular changes and aid in the identification of potential drug targets. nih.govmdpi.comfrontiersin.org This approach has been used to identify and characterize biological elements involved in various biological processes and disease mechanisms. nih.govnih.gov For instance, quantitative proteomic analysis has been used to identify new target proteins for other compounds. nih.gov Multi-omics technologies can also be employed to analyze the metabolic pathways of lichen endophytes, potentially facilitating the identification of enzymes or pathways modulated by beta-collatolic acid. mdpi.com

Sustainable Production and Biotechnological Approaches for Beta-Collatolic Acid

The sustainable production of beta-collatolic acid is an important consideration, given its potential applications. Traditional methods often involve extraction from lichens, which can be slow-growing and subject to environmental factors. Biotechnological approaches, particularly microbial fermentation and genetic engineering, offer promising avenues for more sustainable and scalable production.

Microbial Fermentation and Genetic Engineering for Enhanced Production

Microbial fermentation is a key biotechnological process for producing various bioactive compounds. researchgate.net Specific microbes, which can be naturally occurring or genetically modified, are cultivated to produce desired substances. researchgate.net Genetic engineering can be employed to enhance the production of secondary metabolites by activating and regulating the expression of functional genes and optimizing key enzymes in metabolic pathways. mdpi.comnih.govnih.gov

While direct information on the microbial fermentation or genetic engineering specifically for beta-collatolic acid production is limited in the search results, the principles and techniques applied to other compounds are relevant. For example, microbial fermentation is used for the production of lactic acid, and metabolic engineering of microbial strains is often needed to improve yields or utilize different substrates. nih.govnih.gov Strain engineering is considered an economically efficient method for the biotechnological production of bulk chemicals. mdpi.com Genetic engineering has been applied to microorganisms to produce organic acids in high quantities. nih.gov The identification of biosynthetic gene clusters (BGCs) in lichen-forming fungi and the linking of these clusters to specific metabolites, such as alpha-collatolic acid, using techniques like mass spectrometry and correlative metabolomics, provide a foundation for potentially engineering microbial systems to produce these compounds. scilit.com

In Vitro Cell Culture and Biotransformation Strategies

In vitro studies employing cell culture models have been instrumental in elucidating the biological activities of Beta-Collatolic acid, a depsidone (B1213741) isolated from lichens such as Rimelia clavulifera and Tephromela atra. These investigations have primarily focused on evaluating its cytotoxic and antimicrobial potentials, providing foundational data for potential therapeutic applications. While comprehensive biotransformation strategies involving Beta-Collatolic acid in cell culture are not extensively detailed in the current literature, studies assessing its effects on cellular processes and interactions with microbial targets offer insights into its behavior within biological systems.

Detailed research findings indicate that Beta-Collatolic acid exhibits inhibitory effects against various mammalian DNA polymerases. Specifically, it has demonstrated inhibitory activities against DNA polymerases α, β, and κ with reported IC50 values of 9.8 ± 0.6 µM, 8.8 ± 0.5 µM, and 19.5 ± 1.1 µM, respectively nih.govuni.lunih.gov. This suggests a potential mechanism of action involving the interference with DNA replication or repair processes in eukaryotic cells.

Furthermore, in vitro cytotoxicity assays have been conducted using human cancer cell lines. Beta-Collatolic acid has shown cytotoxic effects against the HeLa cell line, with an reported IC50 value of 22.2 ± 2.4 µM nih.govuni.lunih.gov. These findings highlight its ability to reduce the viability of certain cancer cells under laboratory conditions.

The antimicrobial properties of Beta-Collatolic acid have also been investigated in vitro. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria. Beta-Collatolic acid has demonstrated inhibitory activity against Staphylococcus aureus and Bacillus subtilis. One study reported minimum inhibitory concentration (MIC) values of 500 µg/mL for S. aureus and 125 µg/mL for B. subtilis nih.govresearchgate.net. Another study found lower MIC values for S. aureus and B. subtilis from Tephromela atra extracts containing alpha-collatolic acid and beta-collatolic acid, noting significant inhibitory activity against most tested bacteria, particularly Bacillus subtilis citeab.comciteab.combiorxiv.org. Alpha-collatolic acid, a related depsidone often found alongside Beta-Collatolic acid, has also shown antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC90 value of 128 μg/mL researchgate.net. Combinations of collatolic acid (referring to alpha-collatolic acid in this context) and gentamicin (B1671437) have shown synergistic antimicrobial effects in vitro researchgate.netresearchgate.net.

Beyond direct cytotoxicity and antimicrobial effects, in vitro studies have explored the interaction of collatolic acid (likely referring to alpha-collatolic acid) with specific bacterial proteins. It has been reported to exhibit antimicrobial action against Escherichia coli RecA protein, showing a percentage of RecA inhibition of 103.4% and acting as an uncompetitive inhibitor for the ATP binding site researchgate.netresearchgate.net.

While direct studies on the biotransformation of Beta-Collatolic acid by mammalian cells or microbial cultures are limited in the provided search results, the observed in vitro activities imply potential metabolic interactions or modifications within these biological systems. Future research directions could involve detailed investigations into how cell lines metabolize Beta-Collatolic acid, identifying any resulting biotransformation products and assessing their biological activities. Such studies would require advanced analytical techniques, such as LC-MS/MS, which is preferred for quantifying compounds in complex biological matrices guidetopharmacology.org. Standardized cell culture conditions and rigorous experimental protocols are crucial for ensuring the reproducibility of in vitro bioactivity assays guidetopharmacology.org.

The available in vitro data, particularly concerning cytotoxicity against cancer cells and antimicrobial activity against key bacterial species, underscore the potential of Beta-Collatolic acid as a lead compound for further pharmacological exploration.

In Vitro Cytotoxicity Data

| Cell Line | IC50 (µM) | Source Lichen |

| HeLa | 22.2 ± 2.4 | Rimelia clavulifera nih.govuni.lunih.gov |

In Vitro Antimicrobial Activity

| Bacterial Species | MIC (µg/mL) | Source Lichen (Context) | Notes |

| Staphylococcus aureus | 500 | Parmotrema species nih.govresearchgate.net | |